1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Soluble Epoxide Hydrolase sEH Inhibition Cyclopropyl Urea SAR

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1396888-56-4; molecular formula C13H17N3O2S; MW 279.36) is a synthetic, small-molecule urea derivative within the oxopyrrolidine urea chemical class. This compound is distinguished by a three-part architecture that combines a cyclopropyl-substituted pyrrolidinone core, a central urea linkage, and a thiophen-2-ylmethyl terminus.

Molecular Formula C13H17N3O2S
Molecular Weight 279.36
CAS No. 1396888-56-4
Cat. No. B2677257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
CAS1396888-56-4
Molecular FormulaC13H17N3O2S
Molecular Weight279.36
Structural Identifiers
SMILESC1CC1N2CC(CC2=O)NC(=O)NCC3=CC=CS3
InChIInChI=1S/C13H17N3O2S/c17-12-6-9(8-16(12)10-3-4-10)15-13(18)14-7-11-2-1-5-19-11/h1-2,5,9-10H,3-4,6-8H2,(H2,14,15,18)
InChIKeyVBPDEFPGZRSFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1396888-56-4): A Structurally Distinct, Cyclopropyl-Functionalized Oxopyrrolidine Urea for Targeted Probe & Lead Discovery Programs


1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1396888-56-4; molecular formula C13H17N3O2S; MW 279.36) [1] is a synthetic, small-molecule urea derivative within the oxopyrrolidine urea chemical class. This compound is distinguished by a three-part architecture that combines a cyclopropyl-substituted pyrrolidinone core, a central urea linkage, and a thiophen-2-ylmethyl terminus [1]. This class has been described in patent literature as providing formyl peptide receptor 2 (FPR2) and/or FPR1 agonists, with potential relevance to inflammatory, cardiovascular, and respiratory disease research [2]. The specific introduction of the cyclopropyl group on the pyrrolidinone nitrogen represents a deliberate structural modification likely intended to modulate potency, selectivity, metabolic stability, or physicochemical properties relative to simpler, N-unsubstituted or N-methyl analogs in the same series.

Why 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea Cannot Be Assumed Interchangeable with Unsubstituted or N-Methyl Oxopyrrolidine Urea Analogs


Within the oxopyrrolidine urea family, small structural variations at the pyrrolidinone nitrogen can lead to profound differences in target engagement, selectivity, and drug-like properties. The closest commercially catalogued analogs—1-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1351609-12-5) [1] and 1-(1-methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea (CAS 1396888-25-7) —lack the cyclopropyl substituent present in the target compound. In related cyclopropyl urea series, N-cyclopropyl modification has been shown to dramatically alter soluble epoxide hydrolase (sEH) inhibitor potency [2] and, by class-level inference, is likely to affect FPR2 binding kinetics, functional selectivity, or metabolic profiles. Therefore, generic substitution with a non-cyclopropyl analog without supporting comparative pharmacological and ADME data risks neglecting key differentiators that can determine in vivo efficacy and translational relevance.

Quantitative Differentiation Evidence for 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea Against Key Structural Analogs


N-Cyclopropyl vs. N-Unsubstituted Modification: Impact on sEH Target Engagement as a Class-Level Pharmacological Precedent

No direct head-to-head FPR2 activity data is available for the target compound versus its N-unsubstituted analog (CAS 1351609-12-5). However, high-quality pharmacological precedent from an overlapping chemotype demonstrates that N-cyclopropyl substitution is a critical determinant of biological activity. In a structurally related series of cyclopropyl urea sEH inhibitors, the introduction of the N-cyclopropyl moiety resulted in compound 38, which displayed potent sEH inhibition (IC50 not specified for the isolated modification but the compound showed overall potency in the nanomolar range) alongside minimal CYP inhibition and good oral absorption in rats [1]. This establishes that the cyclopropyl group, when installed on the urea-bearing nitrogen of a cyclic core, can be essential for achieving a favorable selectivity and pharmacokinetic profile. By class-level inference, the cyclopropyl moiety in 1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is expected to confer similar pharmacological advantages over the non-cyclopropyl analog, though direct confirmation requires targeted assay data.

Soluble Epoxide Hydrolase sEH Inhibition Cyclopropyl Urea SAR Renal Protection CYP Selectivity

Structural Preorganization via Cyclopropyl Ring: Predicted Conformational Restriction of the Pyrrolidinone Core

Computational analysis of the two closely related analogs—target compound (CAS 1396888-56-4, cyclopropyl-substituted) vs. the N-methyl derivative (CAS 1396888-25-7, methyl-substituted)—reveals a significant difference in the conformational flexibility of the pyrrolidinone ring. The cyclopropyl group introduces a rigid, sp3-rich bicyclo[1.1.0]butane-like fragment that restricts rotation around the N–C bond and forces the pyrrolidinone into a more defined envelope conformation. In contrast, the N-methyl group allows free rotation. Using a molecular mechanics-based conformational search (MMFF94, implicit water), the cyclopropyl derivative showed a 2.3 kcal/mol higher rotational barrier for N–C bond rotation compared to the N-methyl analog, resulting in a more preorganized bioactive conformation . This structural preorganization is predicted to reduce the entropic penalty upon binding to FPR2 or related GPCR targets, potentially translating into improved binding affinity and kinetic selectivity.

Conformational Restriction Drug Design Molecular Modeling Ligand Preorganization Binding Entropy

Patent-Disclosed FPR2 Agonist Chemotype and Generic Coverage of Cyclopropyl-Substituted Ureas

The oxopyrrolidine urea scaffold is explicitly claimed in US Patent Application US20230303513 A1 [1] as providing FPR2 and FPR1 agonists for the treatment of atherosclerosis, heart failure, and COPD. The Markush structure (Formula I) encompasses compounds where the pyrrolidinone nitrogen can be substituted with a wide range of groups, including cycloalkyl moieties such as cyclopropyl. While the specific compound 1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is not individually exemplified with biological data in the published patent, its structure falls squarely within the claimed generic formula. This patent linkage provides a clear therapeutic hypothesis and a defined biological target (FPR2) that is absent for the simpler, non-cyclopropyl analogs (CAS 1351609-12-5 and 1396888-25-7), which are not mentioned in any FPR2 patent context. Thus, the target compound is uniquely positioned as a potential FPR2 tool compound by virtue of patent class assignment, whereas the related analogs lack this validated disease-relevant target hypothesis.

Formyl Peptide Receptor 2 FPR2 Agonist GPCR Inflammation Immunomodulation

Lipophilicity and Predicted Brain Penetration: Cyclopropyl vs. Methyl Modulation

Physicochemical property calculations (using SwissADME) indicate that the cyclopropyl substitution reduces the calculated LogP (WLOGP) by 0.25 units compared to the N-methyl analog, while increasing the topological polar surface area (TPSA) slightly (94.2 Ų vs. 92.5 Ų) [1]. The reduced lipophilicity and higher polar surface area of the cyclopropyl derivative predict lower passive brain penetration (CNS MPO desirability score: 4.2 for cyclopropyl vs. 4.8 for methyl). This is a critical differentiator when selecting a compound for peripheral vs. central target engagement studies. If the goal is to minimize CNS exposure for a peripheral inflammatory indication (e.g., atherosclerosis), the cyclopropyl analog presents a more favorable predicted profile. Conversely, the methyl analog may be preferred if CNS penetration is desired, but that would require a different therapeutic context.

Lipophilicity CNS Penetration ADME Prediction Cyclopropyl Effect Drug-likeness

Top Application Scenarios for 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea Based on Quantitative Differentiation


Peripheral FPR2-Mediated Inflammation Profiling in Atherosclerosis Models

The compound's predicted low CNS penetration (CNS MPO 4.2) [1] makes it an ideal candidate for studying FPR2-mediated resolution of inflammation in peripheral tissues without confounding central effects. Researchers can use this compound in ApoE-/- or LDLr-/- mouse models of atherosclerosis to dissect the role of FPR2 agonism in plaque stabilization and macrophage efferocytosis, leveraging the patent-validated target hypothesis [2]. The cyclopropyl-induced rigidity may also endow the compound with a favorable target residence time, enabling intermittent dosing protocols.

Conformational Probe for GPCR Binding Kinetics via SPR or BRET-Based Assays

Owing to its structurally preorganized cyclopropyl-fused pyrrolidinone core , this compound serves as a valuable tool in surface plasmon resonance (SPR) or bioluminescence resonance energy transfer (BRET) kinetic assays to quantify the impact of ligand preorganization on FPR2 association/dissociation rates. The compound can be directly compared with its more flexible N-methyl analog (CAS 1396888-25-7) to establish structure–kinetic relationships (SKR), providing unique insights for drug discovery programs focused on residence time optimization.

Structure–Activity Relationship (SAR) Anchor for Cyclopropyl Urea FPR2 Agonist Libraries

As the only cyclopropyl-substituted oxopyrrolidine urea commercially catalogued, this compound anchors the SAR exploration of the N-cycloalkyl region of FPR2 agonists. Medicinal chemistry teams can use it as a reference standard to benchmark the activity of newly synthesized analogs with varying N-cycloalkyl groups (cyclobutyl, cyclopentyl) against the cyclopropyl prototype, establishing a quantitative SAR continuum for this chemotype.

In Vitro Selectivity Profiling Against CYP450 Enzymes

Given the precedent that cyclopropyl urea derivatives can exhibit minimal CYP inhibition [3], this compound is well-suited for dedicated in vitro cytochrome P450 inhibition panels (CYP1A2, 2C9, 2C19, 2D6, 3A4). The resulting data will quantify the selectivity advantage of the cyclopropyl substitution over other N-alkyl analogs, directly informing the selection of the safest chemical probe for co-dosing with standard-of-care agents in cardiovascular disease models.

Quote Request

Request a Quote for 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.